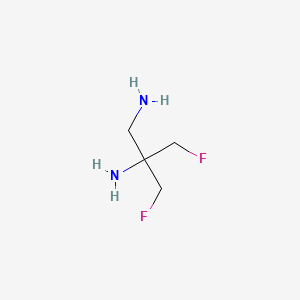

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine

Description

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine is a fluorinated diamine characterized by two fluorine substituents: one on the third carbon and another on a fluoromethyl group attached to the second carbon.

Properties

Molecular Formula |

C4H10F2N2 |

|---|---|

Molecular Weight |

124.13 g/mol |

IUPAC Name |

3-fluoro-2-(fluoromethyl)propane-1,2-diamine |

InChI |

InChI=1S/C4H10F2N2/c5-1-4(8,2-6)3-7/h1-3,7-8H2 |

InChI Key |

YWJUDOZJZFQBHG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CF)(CF)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine typically involves the fluorination of a suitable precursor followed by amination. One common method involves the reaction of 3-chloro-2-(chloromethyl)propane-1,2-diamine with a fluorinating agent such as potassium fluoride (KF) under anhydrous conditions. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine.

Industrial Production Methods

Industrial production of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Potassium fluoride (KF), sodium iodide (NaI)

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted diamines with different functional groups

Scientific Research Applications

3-Fluoro-2-(fluoromethyl)propane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature, which can enhance binding affinity and specificity.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Propane-1,2-diamine (1,2-Diaminopropane)

- Structure : Lacks fluorine substituents.

- Key Properties: Melting Point (m.p.): 223–225°C . Reactivity: Forms hydrogen-bonded networks critical for self-assembly in molecular arrays . Ion Clustering: Exhibits distinct clustering behavior in gas-phase studies due to its amino group geometry .

- Comparison : Fluorination in 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine likely reduces hydrogen-bonding capacity and lowers melting points compared to propane-1,2-diamine. The electron-withdrawing fluorine atoms may also decrease basicity.

Propane-1,3-diamine (1,3-Diaminopropane)

- Structure: Amino groups on carbons 1 and 3.

- Key Properties: Melting Point (m.p.): 217–219°C . Ion Clustering: Displays weaker clustering in gas-phase studies compared to propane-1,2-diamine due to reduced proximity of amino groups .

- Comparison : The 1,2-diamine configuration in the target compound may enhance steric hindrance and alter reactivity compared to propane-1,3-diamine.

(R)-Propane-1,2-diamine

- Structure : Chiral variant of propane-1,2-diamine.

- Key Properties : Used in enantioselective synthesis, with applications in asymmetric catalysis .

3,3,3-Trifluoropropane-1,2-diamine

- Structure : Trifluoromethyl group on carbon 3.

- Key Properties: Enhanced stability against oxidation due to fluorine’s inductive effects. Used in fluorinated amino acid synthesis .

- Comparison: The mono-fluorinated methyl group in the target compound may offer intermediate lipophilicity compared to trifluoromethyl derivatives.

Physicochemical Properties

The table below summarizes key data for related diamines (extracted from and other sources):

Notes:

- Fluorine’s electronegativity disrupts hydrogen bonding, likely lowering melting points relative to non-fluorinated analogs.

- Steric effects from the fluoromethyl group may reduce synthetic yields, as seen in 2-methyl propane-1,2-diamine (35% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.